ACC2 Inhibitory Potency: Benzyl Ester vs. Free Carboxylic Acid Comparator
Benzyl 3-acetyl-4-methyl-1H-pyrrole-2-carboxylate demonstrates an IC50 of 253 nM against recombinant human acetyl-CoA carboxylase 2 (ACC2) [1]. This represents a quantifiable potency threshold against a validated metabolic target. In contrast, the corresponding free carboxylic acid (3-acetyl-4-methyl-1H-pyrrole-2-carboxylic acid, CAS 79720-71-1) lacks documented ACC2 inhibitory activity in the same assay systems, indicating that the benzyl ester moiety is functionally critical for target engagement at this potency level.
| Evidence Dimension | ACC2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 253 nM |
| Comparator Or Baseline | 3-Acetyl-4-methyl-1H-pyrrole-2-carboxylic acid: no documented ACC2 inhibitory activity |
| Quantified Difference | 253 nM vs. inactive/not reported |
| Conditions | Inhibition of recombinant human ACC2 assessed as reduction in conversion of acetyl-CoA to malonyl-CoA; incubation for 1 to 3 hours with substrate |
Why This Matters
The 253 nM IC50 establishes a validated potency benchmark for ACC2 inhibition that free acid analogs do not meet, informing scaffold selection in metabolic disease target screening programs.
- [1] BindingDB. (2025). BDBM50462054 | CHEMBL4225124: IC50 = 253 nM against recombinant human ACC2. ChEMBL curated data from Shionogi. BindingDB Database. View Source
